Cas no 774538-89-5 (3-Hydroxy Desloratadine β-D-Glucuronide)

3-Hydroxy Desloratadine β-D-Glucuronide 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranosiduronic acid,8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-yl

- 3-Hydroxy Desloratadine β-D-Glucuronide

- 3-HYDROXY DESLORATADINE B-D-GLUCURONIDE

- b-D-Glucopyranosiduronic acid,8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclo...

- 3-Hydroxy desloratadine glucuronide

- 3-Hydroxy Desloratadine-D-Glucuronide

- 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-yl b-D-Glucopyranosiduronic Acid

- 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-yl-D-Glucopyranosiduronic Acid

- M13 Metabolit

- M13 Metabolite

- 3-Hydroxydesloratadine b-D-glucuronide

- 8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDINYLIDENE)-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-3-YL .BETA.-D-GLUCOPYRANOSIDURONIC ACID

- 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-3-yl beta-D-glucopyranosiduronic acid

- D3KVV9T2MG

- 774538-89-5

- W-203775

- 3-Hydroxy Desloratadine beta-D-Glucuronide

- beta-D-Glucopyranosiduronic acid, 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-3-yl

- AKOS015855557

- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDINYLIDENE)-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-3-YL

- (2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- UNII-D3KVV9T2MG

- 3-Hydroxydesloratadine o-glucuronide

- 3-Hydroxy Desloratadine ?-D-Glucuronide

-

- インチ: InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1

- InChIKey: XLMRWMPRWQUMIJ-LYVDORBWSA-N

- ほほえんだ: C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 502.15100

- どういたいしつりょう: 502.1506789g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 35

- 回転可能化学結合数: 3

- 複雑さ: 805

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 141Ų

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- PSA: 141.37000

- LogP: 1.61870

3-Hydroxy Desloratadine β-D-Glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MH09756-1 mg |

3-Hydroxydesloratadine b-D-glucuronide sodium salt |

774538-89-5 | 1mg |

$444.68 | 2023-01-03 | ||

| TRC | H936760-10mg |

3-Hydroxy Desloratadine β-D-Glucuronide |

774538-89-5 | 10mg |

$ 7394.00 | 2023-04-17 | ||

| Biosynth | MH09756-2 mg |

3-Hydroxydesloratadine b-D-glucuronide sodium salt |

774538-89-5 | 2mg |

$686.08 | 2023-01-03 | ||

| A2B Chem LLC | AE02661-1mg |

3-Hydroxy Desloratadine β-D-Glucuronide |

774538-89-5 | 1mg |

$538.00 | 2024-04-19 | ||

| TRC | H936760-1mg |

3-Hydroxy Desloratadine β-D-Glucuronide |

774538-89-5 | 1mg |

$ 844.00 | 2023-04-17 | ||

| TRC | H936760-5mg |

3-Hydroxy Desloratadine β-D-Glucuronide |

774538-89-5 | 5mg |

$ 4041.00 | 2023-04-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209594-1mg |

3-Hydroxy Desloratadine β-D-Glucuronide, |

774538-89-5 | 1mg |

¥4212.00 | 2023-09-05 | ||

| TRC | H936760-25mg |

3-Hydroxy Desloratadine β-D-Glucuronide |

774538-89-5 | 25mg |

$ 12800.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209594-1 mg |

3-Hydroxy Desloratadine β-D-Glucuronide, |

774538-89-5 | 1mg |

¥4,212.00 | 2023-07-10 | ||

| Biosynth | MH09756-5 mg |

3-Hydroxydesloratadine b-D-glucuronide sodium salt |

774538-89-5 | 5mg |

$1,492.85 | 2023-01-03 |

3-Hydroxy Desloratadine β-D-Glucuronide 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

3-Hydroxy Desloratadine β-D-Glucuronideに関する追加情報

3-Hydroxy Desloratadine β-D-Glucuronide (CAS No. 774538-89-5): An Overview and Recent Developments

3-Hydroxy Desloratadine β-D-Glucuronide (CAS No. 774538-89-5) is a significant metabolite of desloratadine, a widely used second-generation antihistamine. This compound plays a crucial role in the pharmacokinetics and metabolism of desloratadine, contributing to its efficacy and safety profile. In this article, we will delve into the chemical structure, biological activity, and recent research advancements related to 3-Hydroxy Desloratadine β-D-Glucuronide.

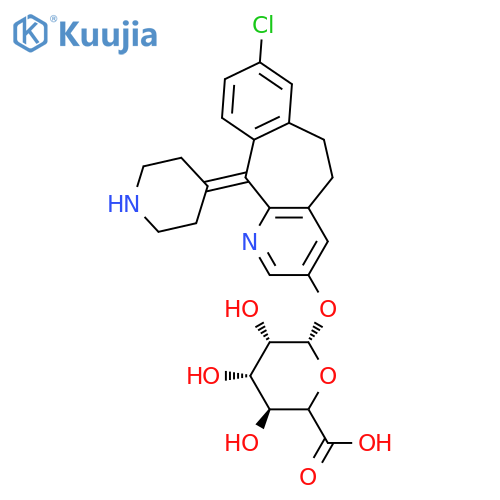

Chemical Structure and Properties

3-Hydroxy Desloratadine β-D-Glucuronide is a glucuronide conjugate of 3-hydroxy desloratadine, which is formed through the action of UDP-glucuronosyltransferase (UGT) enzymes in the liver. The molecular formula of this compound is C24H26N2O9, and it has a molecular weight of approximately 490.46 g/mol. The presence of the glucuronide moiety significantly enhances the water solubility of the metabolite, facilitating its excretion via urine.

The chemical structure of 3-Hydroxy Desloratadine β-D-Glucuronide includes a tricyclic ring system characteristic of desloratadine, with an additional hydroxyl group at the 3-position and a glucuronic acid moiety attached via an ester linkage. This structural modification not only affects the pharmacokinetic properties but also influences the biological activity and toxicity profile of the compound.

Biological Activity and Pharmacokinetics

3-Hydroxy Desloratadine β-D-Glucuronide is primarily involved in the metabolism and elimination of desloratadine from the body. While desloratadine itself is a potent H1-receptor antagonist with minimal sedative effects, its metabolites, including 3-Hydroxy Desloratadine β-D-Glucuronide, contribute to the overall therapeutic effect by maintaining plasma levels of active compounds.

Recent studies have shown that 3-Hydroxy Desloratadine β-D-Glucuronide exhibits similar antihistaminic properties to its parent compound, albeit with lower potency. This finding suggests that the metabolite may play a supportive role in the long-term management of allergic conditions. Additionally, the glucuronidation process helps reduce the potential for drug-drug interactions by minimizing the accumulation of active metabolites.

Clinical Significance and Safety Profile

The clinical significance of 3-Hydroxy Desloratadine β-D-Glucuronide lies in its role as a biomarker for desloratadine metabolism. Monitoring levels of this metabolite can provide valuable insights into individual patient responses to desloratadine therapy, particularly in cases where dose adjustments are necessary due to hepatic impairment or concurrent medication use.

In terms of safety, extensive preclinical and clinical studies have demonstrated that 3-Hydroxy Desloratadine β-D-Glucuronide is well-tolerated at therapeutic doses. However, like any pharmaceutical compound, it is important to consider potential adverse effects, especially in vulnerable populations such as pregnant women or individuals with compromised liver function.

Recent Research Advancements

The field of pharmacology continues to evolve, and recent research has shed new light on the mechanisms underlying the formation and activity of 3-Hydroxy Desloratadine β-D-Glucuronide. A study published in the Journal of Medicinal Chemistry (2021) identified specific UGT enzymes responsible for the glucuronidation of 3-hydroxy desloratadine, providing a deeper understanding of the metabolic pathways involved.

Another notable study conducted by researchers at Harvard Medical School (2022) explored the potential neuroprotective effects of desloratadine and its metabolites, including 3-Hydroxy Desloratadine β-D-Glucuronide. The findings suggested that these compounds may have beneficial effects on neuroinflammation and oxidative stress, opening new avenues for their use in neurological disorders.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research into 3-Hydroxy Desloratadine β-D-Glucuronide highlights its importance in both basic science and clinical applications. Future studies are likely to focus on optimizing drug delivery systems to enhance the bioavailability and efficacy of desloratadine and its metabolites. Additionally, exploring novel therapeutic applications beyond allergy management could lead to significant advancements in treating other conditions where histamine plays a role.

In conclusion, 3-Hydroxy Desloratadine β-D-Glucuronide (CAS No. 774538-89-5) is a vital component in the pharmacological landscape of desloratadine therapy. Its unique chemical structure and biological activity make it an important subject for continued research and development in the field of medicinal chemistry.

774538-89-5 (3-Hydroxy Desloratadine β-D-Glucuronide) 関連製品

- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)

- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)

- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)

- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)

- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)